molecular formula C18H18ClNO4 B2600497 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid CAS No. 1261937-15-8

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid

Cat. No.: B2600497
CAS No.: 1261937-15-8
M. Wt: 347.8
InChI Key: DYHOOLGZANTFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid typically involves the protection of the amine group on the phenyl ring with a tert-butoxycarbonyl groupThe reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine to achieve the Boc protection . The chlorobenzoic acid moiety can be introduced via a coupling reaction using appropriate chlorobenzoic acid derivatives and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as methoxybenzoic acid derivatives.

    Deprotection Reactions: The major product is the free amine derivative of the compound.

    Coupling Reactions: Amide or ester derivatives are formed depending on the reactants used.

Scientific Research Applications

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Boc-aminophenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The chlorobenzoic acid moiety may contribute to binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Boc-aminophenyl)-5-chlorobenzoic acid is unique due to the presence of both a Boc-protected amine and a chlorobenzoic acid moiety. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHOOLGZANTFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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